Notoginsenoside Fe

Descripción general

Descripción

El Ginsenosido Mb es un tipo de saponina triterpenoide que se encuentra en las raíces de Panax ginseng y Panax notoginseng. Es uno de los muchos ginsenosidos que contribuyen a las propiedades medicinales del ginseng, que se ha utilizado en la medicina tradicional durante siglos. El Ginsenosido Mb es conocido por sus posibles efectos terapéuticos, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Aplicaciones Científicas De Investigación

El Ginsenosido Mb tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la relación estructura-actividad de los ginsenosidos.

Biología: El Ginsenosido Mb se estudia por sus efectos en los procesos celulares, incluida la apoptosis, la proliferación celular y la diferenciación.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer, la inflamación y las enfermedades neurodegenerativas. .

Mecanismo De Acción

El Ginsenosido Mb ejerce sus efectos a través de múltiples dianas y vías moleculares:

Dianas moleculares: Interactúa con receptores esteroideos, modulando diversas actividades fisiológicas. También se dirige a las enzimas implicadas en el estrés oxidativo y la inflamación.

Vías implicadas: El Ginsenosido Mb influye en las vías relacionadas con la apoptosis, la regulación del ciclo celular y la respuesta inmune.

Análisis Bioquímico

Biochemical Properties

Ginsenoside mb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme glycosyltransferase, which catalyzes the glycosylation of ginsenoside mb, enhancing its solubility and bioavailability . Additionally, ginsenoside mb interacts with proteins such as heat shock proteins (HSPs), which assist in protein folding and protection against cellular stress . These interactions are essential for the compound’s stability and efficacy in biochemical processes.

Cellular Effects

Ginsenoside mb exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis . Ginsenoside mb also influences gene expression by regulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune response . Furthermore, ginsenoside mb affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving energy production and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ginsenoside mb involves several key processes. At the molecular level, ginsenoside mb binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, such as protein kinases and phosphatases, which regulate various cellular functions . Ginsenoside mb also modulates gene expression by interacting with nuclear receptors and transcription factors, resulting in changes in the transcription of target genes . These molecular interactions contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginsenoside mb have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that ginsenoside mb can maintain its bioactivity and continue to exert beneficial effects on cellular function . The temporal effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.

Dosage Effects in Animal Models

The effects of ginsenoside mb vary with different dosages in animal models. At low to moderate doses, ginsenoside mb has been shown to enhance immune function, reduce inflammation, and improve cognitive performance . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Ginsenoside mb is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways are responsible for the biosynthesis of isoprenoids, which are essential for the production of ginsenosides. Ginsenoside mb interacts with enzymes such as farnesyl pyrophosphate synthase and squalene synthase, influencing the flux of metabolites through these pathways . These interactions can affect the overall levels of ginsenoside mb and its bioavailability.

Transport and Distribution

Within cells and tissues, ginsenoside mb is transported and distributed through various mechanisms. It interacts with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Ginsenoside mb can also bind to plasma proteins, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Ginsenoside mb exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various cellular components . Ginsenoside mb may also undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its targeting to specific subcellular compartments . These localization patterns are important for understanding the compound’s mode of action and therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del Ginsenosido Mb se puede lograr mediante métodos de transformación enzimática. La hidrólisis específica de los grupos glicosídicos de la cadena lateral de los ginsenosidos por glucosidasas de cultivos microbianos y la extracción vegetal es un enfoque común. Las enzimas como la β-glucosidasa, la β-xilósidasa, la α-l-arabinofuranosidasa y la α-l-ramnosidasa se utilizan para hidrolizar los ginsenosidos .

Métodos de producción industrial: La producción industrial de Ginsenosido Mb implica el uso de técnicas de fermentación microbiana y biotransformación. Los chasis microbianos, como Saccharomyces cerevisiae, están diseñados para producir ginsenosidos raros, incluido el Ginsenosido Mb. El descubrimiento y la mejora de las glucosiltransferasas son esenciales para mejorar la eficiencia de estos procesos .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido Mb experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para modificar su estructura y mejorar su bioactividad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o iones haluro.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados desglicosilados de Ginsenosido Mb, que a menudo exhiben una mayor biodisponibilidad y bioactividad .

Comparación Con Compuestos Similares

El Ginsenosido Mb es único entre los ginsenosidos debido a su patrón específico de glicosilación y bioactividad. Los compuestos similares incluyen:

Ginsenosido Rb1: Conocido por sus efectos neuroprotectores y antienvejecimiento.

Ginsenosido Rg1: Exhibe fuertes propiedades antiinflamatorias y antioxidantes.

Ginsenosido Rd: Estudiado por sus efectos anticancerígenos y cardioprotectores

El Ginsenosido Mb destaca por su potencial terapéutico distinto y las vías específicas que modula, lo que lo convierte en un compuesto valioso para futuras investigaciones y aplicaciones.

Propiedades

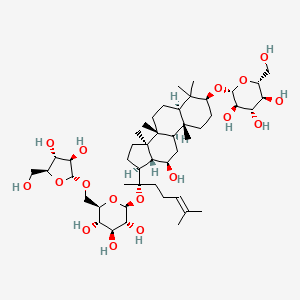

IUPAC Name |

2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBAONSAUGZRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88105-29-7 | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 184 °C | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)